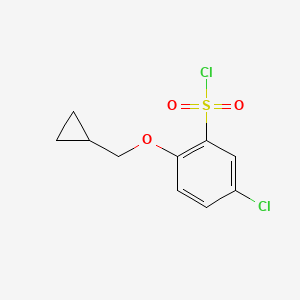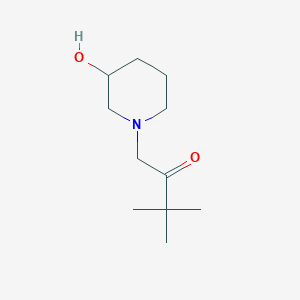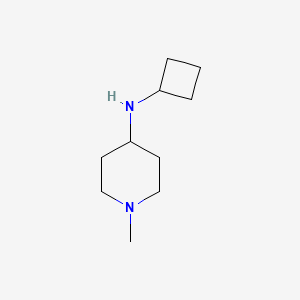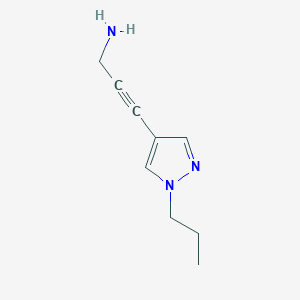![molecular formula C10H10N4O B1488709 3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 2097992-89-5](/img/structure/B1488709.png)
3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one
Übersicht
Beschreibung
The compound seems to be a derivative of benzo[d][1,2,3]triazin-4(3H)-one. Compounds with similar structures have been studied for their potential as anti-Alzheimer agents . They have been designed, synthesized, and screened as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Synthesis Analysis
While specific synthesis methods for “3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one” are not available, similar compounds have been synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Wissenschaftliche Forschungsanwendungen
Anti-Alzheimer Agents
Derivatives of “3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one” have been studied for their potential as anti-Alzheimer agents. A series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids were designed and synthesized to act as cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes associated with Alzheimer’s disease .
Antibacterial and Antifungal Activities
Azetidine derivatives have been documented to possess antibacterial and antifungal properties. These activities make them valuable in the development of new treatments for infections caused by bacteria and fungi .
Anticancer Activity
The azetidine ring structure has been associated with anticancer activity. Research on azetidine derivatives includes exploring their potential as treatments for various types of cancer .
Antitubercular Activity
Azetidine derivatives have also been evaluated for their antitubercular activity, which could lead to new therapies for tuberculosis .
Anti-HIV Activity
Some azetidine derivatives have shown promise in the treatment of HIV, offering potential new avenues for anti-HIV medication development .
Analgesic and Anti-inflammatory Activities
The analgesic and anti-inflammatory properties of azetidine derivatives make them candidates for the development of pain relief and anti-inflammatory drugs .
Ulcerogenic Activity
Research has indicated that certain azetidine derivatives may have ulcerogenic activity, which could be useful in the treatment of ulcers .
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(azetidin-3-yl)-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c15-10-8-3-1-2-4-9(8)12-13-14(10)7-5-11-6-7/h1-4,7,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYIHJMYGVZCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488627.png)

amine](/img/structure/B1488630.png)
![4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B1488631.png)
![6-[2-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488632.png)


![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1488639.png)



![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488647.png)
![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488648.png)
